Hexadecyl isothiocyanate
Description
Contextualization within the Isothiocyanate Class
Hexadecyl isothiocyanate belongs to the broader class of organic compounds known as isothiocyanates. These compounds are defined by the presence of the -N=C=S functional group. ontosight.ai Many isothiocyanates are naturally occurring, found in cruciferous vegetables like broccoli, cabbage, and mustard, where they are formed from the enzymatic hydrolysis of precursor compounds called glucosinolates. ontosight.ainih.gov They are largely responsible for the pungent flavor associated with these plants. ontosight.ai
The isothiocyanate functional group is chemically reactive and plays an essential role in the biological effects of this class of compounds. oup.com This reactivity has made isothiocyanates a significant area of study for biologists and chemists, who investigate their potential antimicrobial, anti-inflammatory, and anticarcinogenic properties. researchgate.net In synthetic chemistry, the isothiocyanate group serves as a versatile platform for a variety of chemical transformations. researchgate.net
Rationale for Academic Investigation of Long-Chain Alkyl Isothiocyanates
The academic interest in long-chain alkyl isothiocyanates, such as this compound, stems from research indicating that the length of the alkyl chain significantly influences the compound's biological and chemical activities. nih.gov
Key research findings have highlighted this structure-activity relationship:
Enhanced Inhibitory Activity: Studies on arylalkyl isothiocyanates demonstrated that increasing the alkyl chain length enhanced their inhibitory activity against lung tumorigenesis in certain research models. nih.gov For instance, phenylhexyl isothiocyanate was found to be approximately 50 to 100 times more potent than its shorter-chain counterpart, phenethyl isothiocyanate. nih.gov
Importance of Lipophilicity: The long alkyl chain imparts high lipophilicity (the ability to dissolve in fats, oils, and lipids). This property is crucial for effective binding to enzymes located within cell membranes. oup.com While the isothiocyanate group itself is responsible for the chemical reaction that may inactivate enzymes, the lipophilic chain is important for transporting the molecule to the site of action. oup.com
Potency of Alkyl Isothiocyanates: Research has shown that the phenyl moiety is not essential for this inhibitory activity, as long-chain alkyl isothiocyanates, such as dodecyl isothiocyanate (CH₃-[CH₂]₁₁-NCS), also exhibit strong inhibitory effects. nih.gov
Furthermore, the unique properties of long-chain isothiocyanates make them useful in materials science and synthetic chemistry. This compound has been studied for its role in conjugating molecules to the surface of lipid nanoparticles, which are used as delivery vehicles in pharmaceutical research. google.com It is also used as a reactant in the synthesis of more complex molecules, such as 3-Hexadecylaminothiocarbonyloxy-2-methylenepropan-1-ol. ambeed.com The reaction of isothiocyanates with long-chain alcohols is another area of study, leading to the formation of N-aryl-O-alkyl carbamates. tandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanatohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLULJVSOVKADRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196091 | |
| Record name | Hexadecyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-87-3 | |
| Record name | Hexadecane, 1-isothiocyanato- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Iii. Advanced Analytical Techniques for Hexadecyl Isothiocyanate and Its Metabolites
Chromatographic Separations
Chromatography is a fundamental technique for isolating hexadecyl isothiocyanate from complex matrices. The choice between liquid and gas chromatography is largely dependent on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of isothiocyanates (ITCs). mdpi.com For non-volatile or thermally sensitive compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. Given the long C16 alkyl chain of this compound, it is expected to be strongly retained on standard C18 columns.
A significant challenge with long-chain ITCs is their low water solubility, which can lead to precipitation in the aqueous mobile phases used in RP-HPLC. nih.gov This can result in inaccurate quantification and system clogging. To mitigate this, column heating can be employed. Increasing the column temperature (e.g., to 60°C) has been shown to reduce precipitation and improve the recovery of other ITCs during analysis. nih.gov The mobile phase would typically consist of a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) with water. Detection is often challenging due to the absence of a strong chromophore in the isothiocyanate group, necessitating the use of low UV wavelengths (around 200-250 nm) or coupling with a mass spectrometer. mdpi.comnih.gov
Interactive Table: Typical HPLC Parameters for Isothiocyanate Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase | Suitable for hydrophobic compounds like long-chain ITCs. |
| Mobile Phase | Water/Methanol or Water/Acetonitrile Gradient | Elutes compounds based on polarity. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temperature | Elevated (e.g., 40-60°C) | Improves solubility and reduces precipitation of hydrophobic ITCs. nih.gov |
| Detection | UV (200-250 nm) or Mass Spectrometry (MS) | The NCS group has weak UV absorbance; MS provides greater sensitivity. mdpi.com |
| Injection Volume | 5 - 20 µL | Standard volume for analytical injections. |
Gas Chromatography (GC) Methodologies
Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. mostwiedzy.pl While some smaller ITCs are prone to thermal degradation during GC analysis, many can be successfully analyzed. mostwiedzy.pl Given its long alkyl chain, this compound has a higher boiling point but is sufficiently volatile for GC analysis, especially with appropriate temperature programming.
Typical GC methods would involve a non-polar or semi-polar capillary column (e.g., VF-5ms). rsc.org The oven temperature would start at a lower temperature and be ramped up to elute the high-boiling-point this compound. A flame ionization detector (FID) can be used for quantification, although coupling to a mass spectrometer (MS) is preferred for definitive identification. rsc.org
Mass Spectrometry Detection and Characterization
Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive detection of this compound, overcoming the limitations of UV detection. nih.gov
GC-MS and HPLC-MS Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for identifying volatile ITCs. nih.govresearchgate.net Electron ionization (EI) is a common technique used in GC-MS, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint. mdpi.com For this compound, the NIST Mass Spectrometry Data Center provides reference spectra obtained by GC-MS. nih.gov The mass spectrum shows characteristic fragments that can be used for its identification.
Interactive Table: Key GC-MS Fragments for this compound
| m/z (mass-to-charge ratio) | Interpretation |
|---|---|
| 283 | Molecular Ion [M]+ |
| 41 | Top Peak |
| 43 | 2nd Highest Peak |
| 55 | 3rd Highest Peak |
Source: PubChem CID 138233 nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), is essential for analyzing ITCs and their metabolites directly from liquid phases, often following HPLC separation. nih.govnih.gov ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]+, which is useful for determining the molecular weight. nih.gov Tandem mass spectrometry (MS/MS) can then be used to fragment this ion, providing structural information for confirmation. nih.govnih.gov
High-Resolution Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound and its metabolites. nih.gov This capability is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, coupled with either GC or HPLC, can achieve the mass accuracy required to confidently identify this compound and its biotransformation products in complex biological samples. For example, a study on other ITCs used high-resolution MS to quantify light versus heavy isotope-labeled peptides to identify protein targets. nih.gov
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification strategy used to improve the analytical characteristics of a target compound. nih.gov For ITCs like this compound, derivatization is employed to overcome issues of poor UV absorbance, instability, or to enhance ionization efficiency for mass spectrometry. nih.govresearchgate.net
Several strategies have been developed for ITCs:
Reaction with Thiols: ITCs react readily with thiol-containing molecules like N-acetyl-L-cysteine (NAC) or 1,2-benzenedithiol (B97157). mdpi.commostwiedzy.pl The reaction with NAC forms dithiocarbamates, which can be analyzed by HPLC-MS. mostwiedzy.placs.orgnih.gov The reaction with 1,2-benzenedithiol creates a product with a strong UV chromophore, enabling sensitive UV detection. mdpi.com
Reaction with Amines: Converting the isothiocyanate group into a thiourea (B124793) derivative by reacting it with an amine (such as ammonia) is another effective strategy. nih.govresearchgate.net This introduces a UV-absorbing chromophore and creates a more stable molecule suitable for LC-MS analysis. nih.govresearchgate.net
These derivatization reactions are generally applicable to all isothiocyanates, including long-chain variants like this compound, allowing for more robust and sensitive quantification. researchgate.net
Challenges in Quantitative and Qualitative Analysis
The quantitative and qualitative analysis of this compound and its metabolites is fraught with difficulties that stem from its inherent chemical nature and behavior in analytical systems. These challenges require careful consideration and optimization of analytical methods to ensure data accuracy and reliability. Key obstacles include issues with chromatographic performance, matrix effects in mass spectrometry, and the inherent instability of the isothiocyanate group.
A primary challenge in the analysis of long-chain isothiocyanates like this compound is their poor solubility in aqueous media commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net This low solubility can lead to the precipitation of the analyte within the HPLC system, causing blockages and significantly impacting the accuracy and reproducibility of quantitative measurements. researchgate.net Studies on various isothiocyanates have shown that losses due to precipitation can be substantial, ranging from 5% to over 30%, depending on the compound's polarity and concentration. researchgate.net For highly hydrophobic molecules such as this compound, these losses are expected to be at the higher end of this range. To mitigate this, derivatization with polar reagents like mercaptoethanol can be employed to increase the analyte's solubility in the mobile phase. researchgate.net
Gas chromatography (GC) presents an alternative for volatile compounds, but its application to long-chain isothiocyanates is limited. sciex.com The high molecular weight and low volatility of this compound require high inlet temperatures, which can lead to thermal degradation of the reactive isothiocyanate group. sciex.com This degradation can result in the formation of various artifacts, complicating both qualitative identification and quantitative analysis. semanticscholar.org
When coupled with mass spectrometry (MS), particularly with electrospray ionization (ESI), the analysis of this compound in complex biological matrices is susceptible to significant matrix effects. wikipedia.org Co-eluting endogenous compounds, such as lipids and other hydrophobic molecules, can compete for ionization, leading to either suppression or enhancement of the analyte signal. wikipedia.org This phenomenon can severely compromise the accuracy and precision of quantitative methods. nih.gov The magnitude of ion suppression is matrix-dependent and can be substantial, as illustrated in the following table which, although not specific to this compound, demonstrates the typical range of matrix effects observed for hydrophobic compounds in bioanalysis.
| Matrix | Analyte Type | Observed Matrix Effect (% Signal Suppression) | Mitigation Strategy |
|---|---|---|---|
| Human Plasma | Hydrophobic Drug Candidate | 45-70% | Stable Isotope Labeled Internal Standard |
| Rat Urine | Lipophilic Metabolite | 30-60% | Matrix-Matched Calibrators |
| Bovine Milk | Fat-Soluble Vitamin | 50-85% | Solid-Phase Extraction (SPE) Cleanup |
| Porcine Tissue | Long-Chain Fatty Acid | 60-90% | Phospholipid Removal Cartridges |
The inherent reactivity of the isothiocyanate group also poses a stability challenge during sample storage and preparation. nih.gov this compound can degrade or react with nucleophiles present in the sample matrix, leading to underestimation of its concentration. researchgate.net Stability assessments under various storage conditions (e.g., temperature, pH) are crucial for developing reliable analytical methods. celegence.com The table below summarizes the stability challenges for isothiocyanates in general, which are particularly relevant for long-chain analogs.
| Condition | Potential Challenge | Consequence | Recommended Action |
|---|---|---|---|
| Aqueous Buffers (neutral to alkaline pH) | Hydrolysis to corresponding amine | Analyte loss | Maintain acidic pH; derivatization |
| High Temperature (e.g., GC inlet) | Thermal degradation to nitriles or other products | Inaccurate quantification and identification | Use of LC-MS; derivatization to a more stable form |
| Presence of Nucleophiles (e.g., thiols in biological samples) | Formation of dithiocarbamates | Analyte loss and formation of metabolites | Immediate extraction and derivatization |
| Long-term Storage | Gradual degradation | Underestimation of concentration | Store at -80°C; perform stability studies |
Furthermore, the lack of a strong chromophore in aliphatic isothiocyanates like this compound makes detection by UV-Vis spectrophotometry challenging, resulting in poor sensitivity. researchgate.net This often necessitates derivatization with a UV-active or fluorescent tag to enhance detection, adding complexity to the analytical workflow. researchgate.net
The identification of metabolites of this compound presents another layer of complexity. The primary metabolic pathway for isothiocyanates is conjugation with glutathione, followed by further processing through the mercapturic acid pathway. nih.gov Identifying these various conjugates in a complex metabolome requires high-resolution mass spectrometry and sophisticated data analysis techniques to distinguish them from background noise and other endogenous molecules. researchgate.net
Iv. Investigations into the Biological Activities and Molecular Mechanisms of Hexadecyl Isothiocyanate
Structure-Activity Relationship (SAR) Studies of Alkyl Isothiocyanates
The biological efficacy of isothiocyanates is intrinsically linked to their chemical structure. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecule, such as the length of the alkyl chain or the presence of specific functional groups, can influence their potency and mechanism of action. mdpi.comnih.gov While the isothiocyanate functional group (-N=C=S) is widely accepted as the key moiety for biological effects, the attached side chain plays a critical role in modulating this activity. researchgate.netnih.gov
The length of the alkyl side chain in isothiocyanates is a significant determinant of their biological potency. Studies on arylalkyl isothiocyanates have demonstrated a trend of increasing inhibitory activity with a longer alkyl chain. For instance, in the context of inhibiting NNK-induced lung neoplasia in mice, phenethyl isothiocyanate (PEITC), with a two-carbon chain, showed a 64% reduction in lung tumor multiplicity. nih.gov This effect was dramatically increased with longer chains; both 3-phenylpropyl isothiocyanate (PPITC) and 4-phenylbutyl isothiocyanate (PBITC) decreased tumor multiplicity by 96%. nih.gov Further studies confirmed that PBITC and 6-phenylhexyl isothiocyanate (PHITC) were more potent inhibitors of NNK bioactivation than their shorter-chain counterparts, PEITC and benzyl (B1604629) isothiocyanate (BITC). nih.gov
Conversely, some studies focusing on antibacterial activity suggest that shorter carbon chains may be more aggressive against bacteria. mdpi.comresearchgate.net This suggests that the optimal chain length may vary depending on the specific biological target and the system being studied. Research on long-chain ITCs, such as 9-(methylthio)nonyl ITC (9-MTITC) and its derivatives, has shown they possess good activity against Gram-positive bacteria and fungi, highlighting the potential of isothiocyanates with extended alkyl chains like hexadecyl isothiocyanate. wur.nl
Table 1: Impact of Alkyl Chain Length on Isothiocyanate Activity
| Compound | Alkyl Chain Feature | Observed Biological Effect | Reference |
|---|---|---|---|
| Phenethyl isothiocyanate (PEITC) | Two-carbon chain (arylalkyl) | 64% reduction in lung tumor multiplicity. nih.gov | nih.gov |
| 3-Phenylpropyl isothiocyanate (PPITC) | Three-carbon chain (arylalkyl) | 96% reduction in lung tumor multiplicity. nih.gov | nih.gov |
| 4-Phenylbutyl isothiocyanate (PBITC) | Four-carbon chain (arylalkyl) | 96% reduction in lung tumor multiplicity. nih.gov | nih.gov |
| 6-Phenylhexyl isothiocyanate (PHITC) | Six-carbon chain (arylalkyl) | Greater inhibition of NNK bioactivation than shorter chains. nih.gov | nih.gov |
Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical physicochemical property that affects the biological activity of molecules. nih.gov For isothiocyanates, this property plays a determinant role in their ability to traverse biological membranes and interact with intracellular targets. nih.govnih.gov The long sixteen-carbon chain of this compound imparts a high degree of lipophilicity, which is expected to facilitate its passage through the lipid-rich cell membranes of bacteria. mdpi.com This ability to move through bacterial structures is a key factor in their antibacterial efficacy. mdpi.com
The bioactivity of ITCs is also heavily dependent on the reactivity of the electrophilic isothiocyanate group (-N=C=S). wur.nlnih.gov This group can readily react with nucleophiles, such as the thiol groups in the amino acid cysteine, which is present in numerous proteins and enzymes. scilit.com Acyl isothiocyanates are noted to be more reactive than alkyl isothiocyanates due to the electron-withdrawing nature of the acyl group. arkat-usa.orgresearchgate.net The reactivity of the ITC moiety allows these compounds to form adducts with various biomolecules, which is a primary mechanism behind their biological effects. nih.gov
Beyond the alkyl chain, other structural features can modulate the activity of isothiocyanates. For example, studies have shown that the presence of an aromatic ring, as seen in benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), is highly important for antibacterial effectiveness against certain strains like MRSA. mdpi.comresearchgate.net While this compound is a purely aliphatic compound, the principles of structural modulation remain relevant.
Mechanisms of Antimicrobial Action
Isothiocyanates exhibit broad-spectrum antimicrobial properties, and research into their mechanisms of action has revealed multifaceted effects on microbial cells. nih.govrsc.org These natural compounds have been studied for their potential in food preservation and as novel antibacterial agents. nih.govmdpi.com
The antibacterial effects of ITCs are attributed to several mechanisms, often acting in concert to inhibit growth or cause cell death. scilit.com These mechanisms are relevant to a variety of bacteria, including both Gram-positive and Gram-negative species. nih.gov
A primary antibacterial mechanism of isothiocyanates is the disruption of the bacterial cell membrane. nih.gov The lipophilic nature of many ITCs, particularly long-chain variants like this compound, allows them to easily penetrate and incorporate into the cell membrane. mdpi.com This integration disrupts the membrane's structural integrity and fluidity. mdpi.com
Studies on various isothiocyanates have provided direct evidence for this mechanism:
Allyl isothiocyanate (AITC) was found to have an antibacterial effect similar to polymyxin (B74138) B, an antibiotic known to disrupt cell membranes. Treatment with AITC led to the leakage of cellular metabolites (measured by absorbance at A260 and A280) and increased membrane permeability. nih.gov
Phenethyl isothiocyanate (PEITC) was shown to break the cell membrane permeability of Alternaria alternata. In studies on Staphylococcus aureus, PEITC disrupted cell membrane integrity, leading to protein leakage and an imbalance of osmotic pressure, ultimately causing bacterial rupture. mdpi.com
Benzyl isothiocyanate (BITC) exerted its antifungal effect against Aspergillus fumigatus by damaging the cell membrane, leading to a loss of integrity in both conidia and hyphae. nih.gov
This disruption of the membrane barrier leads to a loss of cellular homeostasis, leakage of essential intracellular components like ions and metabolites, and ultimately, cell death. mdpi.comnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| Isothiocyanates | ITCs |
| Phenethyl isothiocyanate | PEITC |
| 3-Phenylpropyl isothiocyanate | PPITC |
| 4-Phenylbutyl isothiocyanate | PBITC |
| 6-Phenylhexyl isothiocyanate | PHITC |
| Benzyl isothiocyanate | BITC |
| 9-(methylthio)nonyl isothiocyanate | 9-MTITC |
| Allyl isothiocyanate | AITC |
| Polymyxin B |
Antibacterial Mechanisms
Enzyme Inhibition in Prokaryotic Systems
There is no specific information available in the search results regarding the inhibition of enzymes in prokaryotic systems by this compound. While isothiocyanates, in general, are known to inhibit prokaryotic enzymes, often by targeting sulfhydryl groups in proteins, studies detailing this activity for this compound specifically were not found. nih.govresearchgate.netnih.gov
Antifungal Mechanisms
Specific studies detailing the antifungal mechanisms of this compound are not available in the provided search results. The general antifungal activity of isothiocyanates involves mechanisms such as disrupting cell membrane integrity, inducing oxidative stress, and inhibiting key enzymes. nih.govresearchgate.net However, research articulating these or other mechanisms for this compound could not be located.
No data was found on the specific effects of this compound on the inhibition of fungal growth or spore germination. Studies on other isothiocyanates have demonstrated dose-dependent inhibition of both mycelial growth and spore germination for various fungal pathogens. researchgate.netrsc.org
Information regarding the interference of this compound with fungal biofilm formation is not available in the current search results. Research on other isothiocyanates, such as butyl isothiocyanate and benzyl isothiocyanate, shows they can hamper biofilm development and disrupt mature biofilms in pathogenic fungi like Candida albicans and Aspergillus fumigatus. nih.govnih.gov
Specific molecular targets of this compound in fungal pathogens have not been identified in the available literature. The general mechanism for isothiocyanates involves reacting with nucleophilic targets, particularly the thiol groups of cysteine residues in proteins, which can lead to enzyme inactivation and disruption of cellular functions. nih.gov However, proteins or pathways specifically targeted by this compound in fungi remain uninvestigated in the provided sources.
Enzyme Inhibition Studies
No specific enzyme inhibition studies focused on this compound were found.
There is no information available from the search results concerning the inhibition of detoxifying enzymes by this compound. Some isothiocyanates are known to inhibit certain detoxifying enzymes, such as deubiquitinating enzymes (DUBs), in other biological contexts, but this has not been documented for this compound in fungal or other systems. nih.gov
Modulation of Other Endogenous Enzymes
No research findings were identified that specifically detail the modulation of endogenous enzymes by this compound. Studies on other isothiocyanates have shown interactions with various enzymes, but this information cannot be extrapolated to this compound without direct experimental evidence.
Cellular and Molecular Pathway Modulation
Oxidative Stress Response Pathways
There is no available data from scientific studies describing the effects of this compound on oxidative stress response pathways. While other isothiocyanates are known to influence these pathways, the specific activities of this compound remain uninvestigated in the available literature.
Nrf2 Activation Mechanisms
The mechanism by which this compound may activate the Nrf2 pathway has not been documented in published research. The canonical mechanism of Nrf2 activation by other isothiocyanates involves the modification of Keap1, but it is unknown if this compound acts through a similar or different mechanism.
Autophagy Modulation
No studies were found that investigate the role of this compound in the modulation of autophagy. Consequently, there is no information on its effects on autophagic processes in any cell type.
Signal Transduction Pathway Interactions
There is a lack of research on the interactions of this compound with cellular signal transduction pathways. Therefore, no information is available on how this specific compound may influence key signaling cascades involved in cellular regulation.
V. Applications in Agricultural Science and Materials Research
Agricultural Applications
The agricultural relevance of hexadecyl isothiocyanate and related long-chain isothiocyanates is primarily linked to their biological activity, which can be harnessed for pest and pathogen control, as well as for influencing plant physiology.
Biofumigation is a sustainable agricultural practice that involves the incorporation of certain plants, particularly from the Brassicaceae family, into the soil to manage soil-borne pests and pathogens. mdpi.com These plants contain glucosinolates, which, upon tissue damage, are hydrolyzed by the enzyme myrosinase to release volatile and biologically active compounds, including isothiocyanates. mdpi.com This process is considered a natural alternative to chemical fumigation. mdpi.com
The effectiveness of biofumigation is dependent on the type and concentration of isothiocyanates released. These compounds have broad-spectrum biocidal activity against a variety of soil-borne pathogens. The long alkyl chain of this compound influences its volatility and interaction with the soil matrix, which are critical factors in its efficacy as a biofumigant. Research into various isothiocyanates has shown their potential to suppress fungal pathogens and other detrimental microorganisms in the soil.
The volatility and reactivity of isothiocyanates, including this compound, present challenges for their direct application in agriculture. To address this, controlled-release systems are being developed to enhance their efficacy and longevity in the soil. These systems aim to protect the active compound from premature degradation and to release it in a sustained manner.
One approach involves the encapsulation of isothiocyanates into carrier materials. For instance, research has demonstrated the successful encapsulation of allyl isothiocyanate, a related compound, in modified diatomite granules. This formulation was found to have a longer degradation half-life compared to the emulsifiable concentrate, leading to a more stable and even distribution in the soil. Such controlled-release formulations can improve the management of soil-borne pathogens and enhance crop yields. While specific research on the controlled release of this compound is not extensively documented, the principles demonstrated with other isothiocyanates are applicable.
| Formulation | Active Ingredient | Key Finding |
| Modified Diatomite Granules | Allyl Isothiocyanate | Longer degradation half-life and more even soil distribution compared to emulsifiable concentrate. |
| Emulsifiable Concentrate | Allyl Isothiocyanate | Faster degradation and less stable in the soil. |
This table is created based on data from a study on allyl isothiocyanate encapsulation.
Isothiocyanates, as a class of compounds, are known for their potent inhibitory effects on a wide range of plant pathogens. The mechanism of action is often attributed to their ability to disrupt cellular processes in microorganisms. The electrophilic carbon atom of the isothiocyanate group can react with nucleophilic groups in proteins and enzymes, leading to inactivation and cell death.
Studies have shown that isothiocyanates are effective against various fungal and bacterial pathogens. For example, isothiocyanates released from mustard seed meal have been shown to suppress the activity of Pythium spp., a common cause of damping-off diseases in seedlings. mdpi.com Similarly, allyl isothiocyanate has been identified as a fungicidal compound that can control Rhizoctonia damping-off in cabbage plants. mdpi.com The long alkyl chain of this compound is expected to influence its lipophilicity, which may affect its ability to penetrate the cell membranes of pathogens.
In a fascinating dual role, isothiocyanates have also been identified as germination stimulants for certain parasitic plants, such as those belonging to the genus Phelipanche (broomrapes). mdpi.comnih.gov These parasitic weeds can cause significant damage to agricultural crops. mdpi.com The seeds of these parasites often remain dormant in the soil until they detect chemical signals from a suitable host plant.
Research into the structure-activity relationship of isothiocyanates has revealed that the length of the alkyl chain plays a crucial role in their germination-stimulating activity. mdpi.com Studies on Phelipanche ramosa have shown that alkyl isothiocyanates with a chain length of C7 to C10 are highly active in inducing germination. mdpi.com While this compound has a longer chain (C16), this research provides a framework for understanding how structural modifications can influence biological activity. The potential application of this phenomenon lies in "suicidal germination," where a germination stimulant is applied to a field in the absence of a host crop, causing the parasitic seeds to germinate and subsequently perish, thus reducing the seed bank in the soil. mdpi.com
| Isothiocyanate | Alkyl Chain Length | Germination Stimulation of Phelipanche ramosa |
| Heptyl isothiocyanate | C7 | High |
| Octyl isothiocyanate | C8 | High |
| Nonyl isothiocyanate | C9 | High |
| Decyl isothiocyanate | C10 | High |
| Hexyl isothiocyanate | C6 | Low |
This table is based on findings from a study on the structure-activity relationships of isothiocyanates on Phelipanche germination. mdpi.com
Materials Science Applications
Beyond its agricultural uses, the isothiocyanate functional group makes this compound a valuable building block in organic synthesis for the creation of more complex molecules.
In the realm of materials science and organic chemistry, isothiocyanates are recognized as versatile reactive intermediates. The carbon atom of the -N=C=S group is electrophilic and readily undergoes addition reactions with nucleophiles. This reactivity is harnessed in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and functional materials.
The reaction of isothiocyanates with various nucleophiles can lead to the formation of compounds such as thiazoles, thiadiazoles, triazoles, and quinazolinones. rsc.orgresearchgate.net The long hexadecyl chain of this compound can be incorporated into these heterocyclic structures, imparting specific properties such as increased lipophilicity or altered solubility. This makes it a useful synthon for creating novel compounds with tailored characteristics for various material applications. The synthesis of such heterocyclic compounds often proceeds through the formation of a thiourea (B124793) intermediate, which can then undergo cyclization to form the desired ring system.
Surface Functionalization and Modification
The isothiocyanate group is a valuable tool for the covalent modification of surfaces, primarily due to its reactivity with primary amine groups. This reaction forms a stable thiourea linkage, enabling the permanent attachment of the isothiocyanate-containing molecule to a substrate. In the case of this compound, its long alkyl chain would impart a significant hydrophobic character to any surface it modifies.
This property is particularly relevant for the functionalization of nanoparticles and other materials. For instance, modifying the surface of hydrophilic nanoparticles, such as silica (B1680970) or gold, with this compound would render them more dispersible in nonpolar solvents and polymer matrices. This surface modification can be crucial for creating nanocomposites with tailored properties. The hydrophobic surface layer can also serve as a barrier to water, potentially enhancing the corrosion resistance of metallic surfaces.
The general mechanism for this surface modification is analogous to that used for other isothiocyanates, such as fluorescein (B123965) isothiocyanate (FITC), which is widely used for fluorescently labeling proteins and other amine-containing molecules. broadpharm.com The process typically involves the reaction of the isothiocyanate with a surface that has been pre-functionalized with amine groups.
Table 1: Potential Effects of this compound in Surface Modification
| Property Modified | Mechanism of Action | Potential Application |
|---|---|---|
| Surface Wettability | The long hydrophobic hexadecyl chain repels water, altering the contact angle. | Creation of water-repellent coatings for various materials. |
| Dispersibility | The alkyl chain enhances compatibility with nonpolar media. | Improving the dispersion of nanoparticles in organic solvents or polymers. |
| Adhesion | The modified surface can exhibit altered adhesive properties, potentially promoting adhesion to nonpolar materials. | Development of novel adhesives and composite materials. |
| Biocompatibility | The hydrophobic surface can influence protein adsorption and cellular interaction. | Engineering biomaterial surfaces to control biological responses. |
Integration into Polymeric and Hydrogel Systems
The dual nature of this compound, possessing both a reactive functional group and a long hydrophobic tail, makes it an interesting candidate for incorporation into polymeric and hydrogel systems. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. researchgate.net The incorporation of hydrophobic moieties like the hexadecyl group can lead to the formation of amphiphilic hydrogels with unique properties.
When integrated into a hydrogel network, the hexadecyl chains can aggregate to form hydrophobic microdomains or micelle-like structures within the hydrophilic matrix. nih.gov These hydrophobic pockets can serve as reservoirs for the encapsulation and controlled release of poorly water-soluble (hydrophobic) drugs or other active compounds, which is a significant challenge in hydrogel-based delivery systems. nih.govucp.pt For instance, research on other hydrophobic isothiocyanates, like phenylethyl isothiocyanate (PEITC), has explored their encapsulation in whey protein-based hydrogels for potential delivery applications. ucp.pt
Furthermore, the isothiocyanate group can be used to covalently bond the molecule to the polymer backbone of the hydrogel, ensuring its long-term stability within the matrix. This can be achieved by co-polymerizing an isothiocyanate-containing monomer or by reacting this compound with a pre-formed polymer that has available amine groups.
Table 2: Potential Roles of this compound in Polymeric and Hydrogel Systems
| System | Method of Integration | Resulting Property | Potential Application |
|---|---|---|---|
| Hydrogels | Covalent bonding via the isothiocyanate group to a hydrophilic polymer backbone. | Formation of amphiphilic hydrogels with hydrophobic microdomains. | Controlled release of hydrophobic drugs, agricultural chemicals, or fragrances. |
| Polymers | Use as a co-monomer or a post-polymerization modification agent. | Introduction of hydrophobic side chains onto a polymer. | Modification of polymer properties such as thermal behavior, mechanical strength, and solubility. |
| Emulsions | Acting as a reactive surfactant. | Stabilization of emulsions with the potential for further reaction at the interface. | Creation of functionalized emulsions for various industrial applications. |
Applications in Proteomics Research
In the field of proteomics, which involves the large-scale study of proteins, isothiocyanates are recognized for their ability to covalently bind to proteins. nih.govresearchgate.netnih.gov This binding typically occurs at the N-terminal amine group of the protein or the amine-containing side chains of amino acids like lysine. The specific properties of the isothiocyanate's side chain, such as its size and hydrophobicity, can influence which proteins it binds to. nih.gov
Given its long and highly lipophilic hexadecyl chain, it can be hypothesized that this compound would preferentially target proteins located in hydrophobic environments, such as transmembrane proteins within the cell membrane, or proteins with deep, hydrophobic binding pockets. This specificity could be exploited in proteomics research for a number of purposes:
Chemical Probes: this compound could be used as a chemical probe to identify and isolate proteins from lipid-rich cellular fractions. By attaching a reporter tag (like biotin (B1667282) or a fluorescent dye) to the hexadecyl chain, researchers could "pull-down" and identify proteins that interact with this hydrophobic isothiocyanate.
Protein Structure Analysis: The covalent binding of this compound to specific sites on a protein could be used to map out hydrophobic regions or to identify accessible amine groups within those regions.
Modulation of Protein Function: The binding of such a bulky, hydrophobic molecule could significantly alter a protein's conformation and, consequently, its function. This could be a tool for studying the relationship between protein structure and activity.
The principles of using isothiocyanates to study protein interactions are well-established, and the unique properties of the hexadecyl group would likely direct these interactions in a specific and potentially useful manner for proteomic analysis.
Table 3: Comparison of Isothiocyanates in Proteomics Research
| Isothiocyanate | Side Chain | Key Property | Studied Protein Targets |
|---|---|---|---|
| Phenethyl isothiocyanate (PEITC) | Phenethyl | Moderately hydrophobic | Tubulin, various cellular proteins nih.govresearchgate.netnih.gov |
| Sulforaphane (B1684495) | 4-(methylsulfinyl)butyl | More hydrophilic than PEITC | Tubulin, various cellular proteins nih.govresearchgate.netnih.gov |
| Benzyl (B1604629) isothiocyanate (BITC) | Benzyl | Aromatic, hydrophobic | Tubulin, α-Lactalbumin nih.govmdpi.com |
| This compound | Hexadecyl | Highly hydrophobic/lipophilic | Hypothesized to target proteins in lipid environments (e.g., membrane proteins) |
Q & A
Q. What are the validated synthetic routes for hexadecyl isothiocyanate, and how can researchers optimize yield and purity?
this compound is synthesized via nucleophilic substitution between hexadecyl amine and thiophosgene or carbon disulfide. Optimization requires monitoring reaction parameters (temperature, solvent polarity, stoichiometry) and purification via column chromatography or recrystallization. Analytical validation using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy ensures structural fidelity, while gas chromatography-mass spectrometry (GC-MS) quantifies purity .
Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for quantification in biological or environmental samples. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity. Calibration curves using internal standards (e.g., deuterated analogs) mitigate matrix effects .
Q. How should researchers assess the cytotoxicity of this compound in vitro?
Use the CCK-8 assay on human cell lines (e.g., Vero, Calu-3) to measure cell viability across concentrations (0.01–1.0 mg/mL). Include positive controls (e.g., doxorubicin) and negative controls (culture medium alone). Dose-response curves and IC50 calculations should adhere to OECD guidelines for reproducibility .
Advanced Research Questions
Q. What molecular mechanisms underlie the antimicrobial activity of this compound?
Mechanisms may involve disruption of microbial membranes via alkyl chain insertion and thiol group interactions with cysteine residues in proteins. Validate using fluorescence microscopy with membrane-specific dyes (e.g., propidium iodide) and proteomic analysis to identify target proteins. Compare results with structurally similar compounds (e.g., isopropyl isothiocyanate) to isolate functional groups responsible for efficacy .
Q. How do researchers design in vivo studies to evaluate this compound’s pharmacokinetics?
Administer the compound via oral or intravenous routes in rodent models, followed by blood/tissue sampling at timed intervals. Quantify plasma concentrations using LC-MS/MS and calculate pharmacokinetic parameters (t₁/₂, Cmax, AUC). Include bile-duct cannulated animals to assess enterohepatic recirculation. Histopathology of liver/kidney tissues evaluates toxicity .
Q. How can conflicting data on this compound’s efficacy across studies be resolved?
Contradictions often arise from variability in experimental conditions (e.g., pH, temperature, solvent). Perform meta-analysis with standardized protocols, controlling for concentration gradients, exposure times, and cell lines. Cross-validate findings using orthogonal assays (e.g., TCID50 for antiviral activity alongside qPCR for viral load) .
Q. What strategies mitigate off-target effects when studying this compound’s bioactivity?
Use CRISPR-Cas9 gene editing to knockout putative target genes in model organisms. Pair with transcriptomic profiling (RNA-seq) to identify unintended pathways. Synergistic studies with inhibitors (e.g., N-acetylcysteine for thiol-group interactions) clarify mechanism specificity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid water contact to prevent decomposition into toxic gases (e.g., hydrogen cyanide). Store in airtight containers under inert gas. Emergency procedures include immediate rinsing for skin/eye exposure and medical evaluation for inhalation .
Methodological Notes
- Data Interpretation: Use Shapiro-Wilk tests for normality and ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test .
- Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
